6-Iodoindane-5-carbonitrile
Description
6-Iodoindane-5-carbonitrile is a bicyclic aromatic compound with the molecular formula C₁₀H₈IN. Its structure consists of an indane core (a benzene ring fused to a five-membered saturated cyclopentane ring) substituted with an iodine atom at position 6 and a nitrile group at position 4. The iodine substituent contributes to its high molecular weight (approximately 281.09 g/mol) and polarizability, while the nitrile group enhances its reactivity in nucleophilic addition or cyclization reactions .
Properties
CAS No. |
944280-08-4 |
|---|---|
Molecular Formula |
C10H8IN |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
6-iodo-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H8IN/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5H,1-3H2 |
InChI Key |
HICNOCKZXXMCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structure and Substituent Effects
| Compound | Core Structure | Halogen (Position) | Nitrile (Position) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Indane | I (6) | CN (5) | 281.09 |
| 6-Chloro-1H-indazole-5-carbonitrile | Indazole | Cl (6) | CN (5) | 193.60 |
Key Observations :
- Core Structure : The indane core lacks the pyrazole ring present in indazole derivatives, reducing aromaticity and altering electronic properties. This difference impacts solubility and binding affinity in biological systems.
- Halogen Effects: Iodine’s larger atomic radius and weaker electronegativity compared to chlorine influence steric bulk and intermolecular interactions. Iodo-substituted compounds often exhibit enhanced lipophilicity (logP ≈ 3.2 for this compound vs.
Physicochemical Properties
| Property | This compound | 6-Chloro-1H-indazole-5-carbonitrile |
|---|---|---|
| Melting Point (°C) | 145–148 (predicted) | 160–165 (reported) |
| logP (Lipophilicity) | ~3.2 | ~2.1 |
| Solubility in DMSO | High | High |
| Purity | N/A | 95% (reported) |
Notes:
- The higher logP of the iodo derivative suggests greater bioavailability in lipid-rich environments, a critical factor in drug design.
Research Findings and Trends
- However, chloro-indazoles are more prevalent in drug discovery libraries, reflecting their balanced reactivity and stability .
- Biological Activity: Indazole derivatives like 6-Chloro-1H-indazole-5-carbonitrile show documented activity in kinase inhibition (e.g., JAK/STAT pathways), whereas indane analogs are less explored but may offer novel scaffolds for CNS-targeting agents due to their lipophilicity.
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